![molecular formula C16H22N2O2 B7530844 N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7530844.png)
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide
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Overview
Description
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to exhibit anti-tumor activity in various cancer cell lines and has shown promise as a potential therapeutic agent for cancer treatment.
Mechanism of Action
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide targets RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide disrupts ribosome biogenesis, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. Additionally, N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide has been shown to induce senescence in cancer cells, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a valuable tool for studying ribosome biogenesis. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
Future research on N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide could focus on its potential as a therapeutic agent for cancer treatment. Additionally, further studies could investigate its mechanism of action and its effects on normal cells. Finally, research could focus on developing more potent and less toxic analogs of N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide for clinical use.
Synthesis Methods
The synthesis of N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide involves several steps. The first step is the reaction of 2-phenoxyethylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-phenoxyethylamine. This is followed by the reaction of the resulting amine with 2-chloropyrrolidine-1-carboxylic acid to form N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide, which is N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide.
Scientific Research Applications
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer cells. It has also been shown to exhibit synergistic effects when used in combination with other anti-cancer agents.
properties
IUPAC Name |
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-13-8-9-13)15-7-4-10-18(15)11-12-20-14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIPQDHKYPLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=CC=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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